molecular formula C7H6BClFNO5 B2945966 6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid CAS No. 2377609-08-8

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid

Cat. No.: B2945966
CAS No.: 2377609-08-8
M. Wt: 249.39
InChI Key: VCKFMVDKRUUTOQ-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid is a multifunctional boronic acid derivative of high interest in chemical synthesis and drug discovery. As a key building block in Suzuki-Miyaura cross-coupling reactions, it enables the facile construction of complex biaryl structures, which are privileged scaffolds in numerous pharmaceuticals and organic materials. The specific arrangement of chloro, fluoro, nitro, and methoxy substituents on the phenyl ring makes it a valuable precursor for developing active pharmaceutical ingredients (APIs) and other advanced compounds. This product is part of our comprehensive portfolio of boronic acids and derivatives, supplied with guaranteed high purity and consistency to ensure reliable research outcomes. For Research Use Only. Not intended for diagnostic or therapeutic procedures. Note: The specific applications, research value, and mechanism of action for this particular compound are highly specialized and not detailed in public product listings. A full description would require consulting the specific manufacturer's data.

Properties

IUPAC Name

(6-chloro-4-fluoro-3-methoxy-2-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClFNO5/c1-16-7-4(10)2-3(9)5(8(12)13)6(7)11(14)15/h2,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKFMVDKRUUTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C(=C1[N+](=O)[O-])OC)F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClFNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of halogenated aromatic compounds using palladium-catalyzed reactions. For instance, the reaction of 6-chloro-4-fluoro-3-methoxy-2-nitrobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitro group.

    Oxidizing Agents: Such as hydrogen peroxide for the oxidation of the boronic acid group.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Aminophenylboronic Acids: Resulting from the reduction of the nitro group.

    Phenols: Formed from the oxidation of the boronic acid group.

Scientific Research Applications

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H6BClFNO5 and a molecular weight of 249.39 g/mol. It is a boronic acid derivative with a unique molecular structure that includes a nitro group, a methoxy group, and halogen substituents. Boronic acids are known to interact with diols and other biomolecules through reversible covalent bonding, which can lead to the inhibition of enzymes such as serine proteases and glycosidases.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions. Specifically, it undergoes Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
  • Biology It has potential use in the development of boron-containing drugs and bioactive molecules. Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets.
  • Medicine It is investigated for its role in the synthesis of pharmaceuticals and therapeutic agents. Some studies suggest that boronic acids can interfere with cancer cell metabolism, potentially leading to apoptosis, and also possess potential antibacterial properties against various pathogens.
  • Industry It is utilized in the production of advanced materials and polymers.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions:

  • Suzuki-Miyaura Coupling This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
  • Oxidation and Reduction The nitro group can be reduced to an amine, and the boronic acid group can be oxidized to a phenol.
  • Substitution The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common reagents and conditions include Palladium Catalysts, Reducing Agents, and Oxidizing Agents. Major products include Biaryl Compounds, Aminophenylboronic Acids, and Phenols.

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the coupling or transformation of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous boronic acids below, focusing on substituent effects, reactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid (2377609-08-8) Cl (6), F (4), OCH₃ (3), NO₂ (2) C₇H₆BClFNO₅ 249.39 High steric/electronic complexity; limited solubility in non-polar solvents; potential use in electron-deficient aryl couplings.
2-Chloro-6-fluoro-3-methoxyphenylboronic acid (957062-67-8) Cl (2), F (6), OCH₃ (3) C₇H₆BClFNO₃ ~203.4 (calculated) Lacks nitro group; higher reactivity in Suzuki reactions due to reduced steric hindrance.
(3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid (149507-26-6) Cl (3), F (2), OCH₂CH₃ (4) C₈H₈BClFO₃ ~214.5 (calculated) Ethoxy group enhances solubility in organic solvents; moderate electron-withdrawing effects.
4-Chloro-2-methoxyphenylboronic acid (762287-57-0) Cl (4), OCH₃ (2) C₇H₇BClO₃ 200.4 (calculated) Simpler structure; widely used in drug intermediate synthesis.
2,6-Difluoro-4-methoxyphenylboronic acid (406482-20-0) F (2,6), OCH₃ (4) C₇H₆BF₂O₃ 193.9 (calculated) High fluorine content improves metabolic stability in pharmaceuticals.

Key Comparative Insights:

Electronic Effects :

  • The nitro group in the target compound introduces strong electron-withdrawing effects, reducing electron density at the boron center. This contrasts with analogs like 2-Chloro-6-fluoro-3-methoxyphenylboronic acid, which lack nitro groups and exhibit higher reactivity in cross-coupling reactions .
  • Fluoro and chloro substituents enhance electrophilicity but may increase steric hindrance, as seen in reduced yields for bulky analogs (e.g., 60% yield for trifluoromethyl-substituted compounds in ) .

Reactivity in Suzuki-Miyaura Coupling :

  • The target compound’s nitro group may slow reaction kinetics due to steric and electronic factors, whereas simpler analogs like 4-Chloro-2-methoxyphenylboronic acid achieve higher yields in standard coupling conditions .

Solubility and Stability: The methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs. Ethoxy-substituted analogs (e.g., 149507-26-6) exhibit better organic-phase solubility, advantageous for large-scale syntheses .

Applications :

  • The target compound’s electron-deficient aromatic system is ideal for synthesizing fluorinated agrochemicals or kinase inhibitors. In contrast, difluoro-methoxy analogs (e.g., 406482-20-0) are preferred in PET radiotracer development due to fluorine’s isotopic properties .

Biological Activity

6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid (CAS No. 2377609-08-8) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes a nitro group, a methoxy group, and halogen substituents that may influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C7H7ClFNO4B, with a molecular weight of approximately 233.5 g/mol. Its structure can be represented as follows:

C7H7ClFNO4B\text{C}_7\text{H}_7\text{Cl}\text{F}\text{N}\text{O}_4\text{B}

Boronic acids are known to interact with diols and other biomolecules through reversible covalent bonding, which can lead to inhibition of enzymes such as serine proteases and glycosidases. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : The compound can bind to the active sites of certain enzymes, thereby inhibiting their function.
  • Targeting Cancer Cells : Some studies suggest that boronic acids can interfere with cancer cell metabolism, potentially leading to apoptosis.
  • Antimicrobial Activity : Preliminary data indicate potential antibacterial properties against various pathogens.

Antimicrobial Properties

Research has shown that certain phenylboronic acids exhibit antimicrobial properties. For instance, a study evaluated the antibacterial activity of various boronic acids against Escherichia coli and Bacillus cereus, revealing that modifications in the substituents significantly influenced potency . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.

Enzyme Inhibition

The compound's ability to inhibit glycosidases has been explored in various contexts. Boronic acids are often utilized as inhibitors in glycosidase assays due to their ability to form stable complexes with the enzyme's active site . The presence of the nitro group may enhance binding affinity compared to other boronic acids without such substituents.

Case Study 1: Anticancer Potential

A study investigated the effects of boronic acids on cancer cell lines, focusing on their ability to induce cell cycle arrest and apoptosis. The findings indicated that modifications in the boron-containing compounds could lead to varying degrees of cytotoxicity against different cancer types . Although specific data for this compound was not reported, the trends observed suggest a promising avenue for future research.

Case Study 2: Glycosidase Inhibition

In a series of experiments assessing glycosidase inhibition, various boronic acids were tested for their ability to inhibit enzyme activity in vitro. The results demonstrated that compounds with electron-withdrawing groups (like nitro) showed enhanced inhibitory effects compared to their electron-donating counterparts . This suggests that this compound could exhibit similar properties.

Comparative Analysis

CompoundMolecular WeightKey SubstituentsBiological Activity
This compound233.5 g/molCl, F, NO2, OCH3Potential enzyme inhibitor
4-Fluorophenylboronic acid171.0 g/molFAntimicrobial activity
2-Nitrophenylboronic acid171.0 g/molNO2Enzyme inhibition

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 6-chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid?

  • Answer : The compound has the molecular formula C₇H₆BClFNO₅ and a molecular weight of 249.39 g/mol . Its structure includes substituents at positions 2 (nitro), 3 (methoxy), 4 (fluoro), and 6 (chloro), which influence its reactivity and solubility. The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions. Purity is typically >97% (HPLC), requiring storage at 0–6°C to prevent decomposition .

Q. How is this compound synthesized, and what are common impurities?

  • Answer : Synthesis often involves sequential functionalization of a phenylboronic acid precursor. For example:

Nitration at the ortho position relative to the boronic acid group.

Chlorination and fluorination via electrophilic substitution.

Methoxy group introduction via nucleophilic aromatic substitution.
Common impurities include residual starting materials (e.g., nitro intermediates) and regioisomers due to competing substitution patterns .

Q. What analytical methods validate purity and structural integrity?

  • Answer :

MethodPurposeKey Observations
HPLC Purity assessmentDetects impurities (<3%) at 254 nm
¹H/¹³C NMR Substituent confirmationMethoxy protons at δ 3.8–4.0 ppm; nitro group deshields adjacent carbons
FT-IR Functional group analysisB-O stretch ~1340 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹

Q. What safety precautions are required for handling?

  • Answer : The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How do electronic effects of substituents impact Suzuki-Miyaura coupling efficiency?

  • Answer : The nitro group (electron-withdrawing) at position 2 enhances electrophilicity of the boronic acid, accelerating transmetalation but may reduce stability. The methoxy group (electron-donating) at position 3 can hinder Pd catalyst coordination, requiring optimized ligands (e.g., SPhos or XPhos) . Steric hindrance from the chloro and fluoro substituents may necessitate higher temperatures (80–100°C) for coupling .

Q. What contradictions exist in reported synthetic protocols?

  • Answer :

  • Catalyst Systems : Some studies use Pd(PPh₃)₄ in THF/water , while others report better yields with Pd(OAc)₂ and SPhos in dioxane .
  • Regioselectivity : Nitration at position 2 vs. competing positions (e.g., para to boronic acid) can vary based on nitrating agents (HNO₃/H₂SO₄ vs. AcONO₂) .
  • Purification : Discrepancies in chromatographic methods (silica vs. reverse-phase HPLC) affect impurity profiles .

Q. How does solvent choice influence stability and reactivity?

  • Answer :

SolventEffect
DMSO Stabilizes boronic acid via hydrogen bonding but may promote decomposition at >40°C
THF/Water Ideal for Suzuki coupling but limited solubility of nitro-substituted arylboronic acids
MeOH Avoid due to esterification of boronic acid

Q. What strategies mitigate nitro group reduction during functionalization?

  • Answer :

  • Use mild reducing agents (e.g., Na₂S₂O₄) instead of H₂/Pd-C.
  • Protect the boronic acid as a trifluoroborate salt during reduction steps.
  • Monitor reaction progress via TLC to halt at the intermediate stage .

Data Contradiction Analysis

Q. Why do reported melting points and solubility vary across studies?

  • Answer : Variations arise from:

  • Polymorphism : Crystallization conditions (e.g., solvent polarity) affect crystal packing.
  • Impurity Profiles : Residual solvents (e.g., DMSO) increase apparent solubility .
  • Measurement Methods : Capillary vs. DSC melting points differ by ±5°C .

Methodological Recommendations

  • Synthetic Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) to balance reactivity and stability .
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) to identify decomposition pathways (e.g., boronic acid oxidation) .

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